
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride
Vue d'ensemble
Description
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is a chemical compound with the CAS Number: 343319-03-9 . It has a molecular weight of 257.76 and its IUPAC name is 1-(tert-butylamino)-3-phenoxypropan-2-one hydrochloride . The compound is in solid form .
Molecular Structure Analysis
The Inchi Code for Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is 1S/C13H19NO2.ClH/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12;/h4-8,14H,9-10H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is a solid . Unfortunately, the search results did not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Chemoselective Tert-Butyloxycarbonylation Reagent
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride has been explored as a reagent in chemoselective tert-butyloxycarbonylation reactions. In a study by Ouchi et al. (2002), a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, was successfully used for the tert-butyloxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base, showing high yield and mild reaction conditions (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Catalyst for Oxidation Reactions
The tert-butyl group, as part of the tert-butyl hydroperoxide (TBHP), has been used in oxidation reactions. Ratnikov et al. (2011) demonstrated that dirhodium caprolactamate efficiently generates tert-butylperoxy radicals from TBHP, effectively oxidizing phenols and anilines (Ratnikov et al., 2011).
Application in Organic Synthesis
The tert-butyl group has been incorporated in various organic synthesis applications. For example, Padwa et al. (2003) discussed the preparation and Diels‐Alder reaction of a 2‐amido substituted furan incorporating tert-butyl groups (Padwa, Brodney, & Lynch, 2003).
Role in Photocatalysis
In recent research, Wang et al. (2022) highlighted the use of a tert-butyl containing compound in photoredox-catalyzed amination of o-hydroxyarylenaminones, demonstrating its role in synthesizing 3-aminochromones (Wang et al., 2022).
Hydrolytic Stability in Metal Complexes
Research by Chartres et al. (2007) on amino(polyphenolic) ligands including tert-butyl groups showed that their ZrIV complexes had notable hydrolytic stability, indicating potential applications in coordination chemistry (Chartres et al., 2007).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
IUPAC Name |
1-(tert-butylamino)-3-phenoxypropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12;/h4-8,14H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMOBCAVUKDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)COC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B1404681.png)

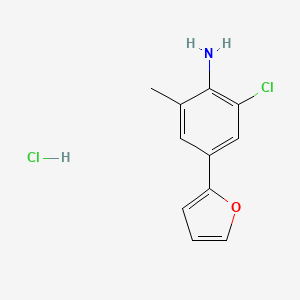
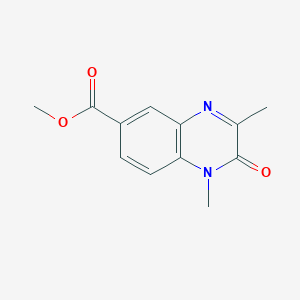
![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)
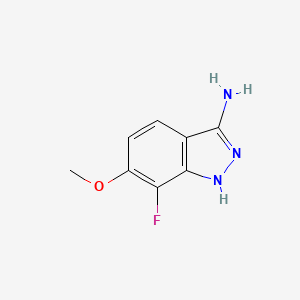

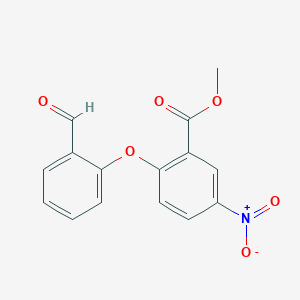
![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)
![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)
![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
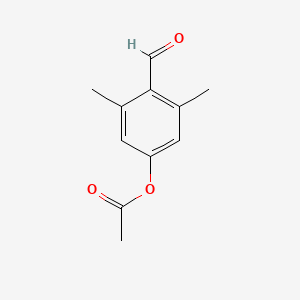
![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)
